N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the indole core, followed by the introduction of the sulfonamide group and the biphenyl moiety. Common synthetic routes involve:
Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis or the Bischler synthesis, which involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step usually involves the reaction of the indole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Biphenyl Moiety: The biphenyl group can be introduced through Suzuki coupling reactions, which involve the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indole or biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]: Similar in structure but with different substituents on the indole ring.
Indole-2-carboxylate derivatives: Share the indole core but differ in the functional groups attached.
Uniqueness
N-[1,1’-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to its specific combination of the biphenyl, indole, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-oxo-N-(4-phenylphenyl)-1H-benzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c26-23-19-8-4-7-18-21(14-13-20(24-23)22(18)19)29(27,28)25-17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14,25H,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFELOFFLAHFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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